Troeger's base

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and History

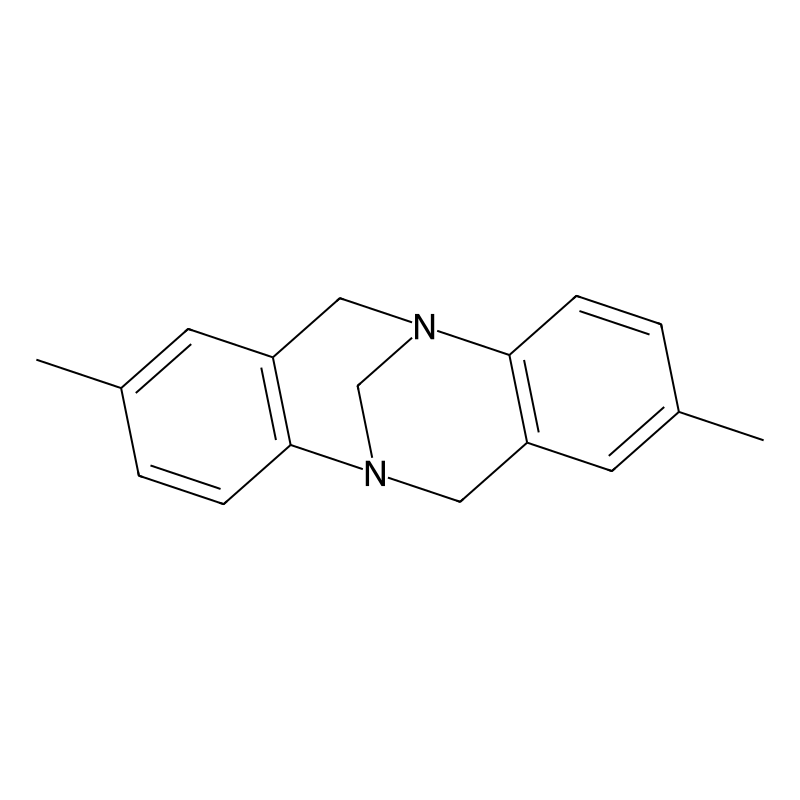

Troeger's base, formally known as 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, was first synthesized in 1887 by Julius Tröger from p-toluidine and formaldehyde in an acidic solution . It can also be prepared using alternative methods, such as with hydrochloric acid and dimethyl sulfoxide (DMSO) or hexamethylene tetraamine (HMTA) as a replacement for formaldehyde . The reaction mechanism with DMSO as a methylene donor resembles the Pummerer rearrangement .

Chirality and Structure

Troeger's base is a unique molecule due to its inherent chirality, a property exhibited by molecules that cannot be superimposed on their mirror image . This chirality is due to the presence of two bridgehead stereogenic tertiary amine groups, which are locked in a specific configuration due to the molecule's rigid structure . However, Tröger's base and its analogs can undergo racemization, a process where the chirality is lost, under acidic conditions . This racemization occurs through the formation of iminium intermediates, which can be prevented by modifying the molecule's structure, such as replacing the methano-bridge with an ethano-bridge .

The specific structure of Troeger's base, with its aromatic rings positioned at a 90-degree angle, allows it to be categorized as a "molecular tweezer" . This term refers to molecules designed to bind and hold other molecules within their rigid cavity.

Research Applications

The unique properties of Troeger's base have attracted interest in various scientific research fields, including:

- DNA Interactions: Studies have investigated the potential of Troeger's base analogs to interact with DNA molecules . These studies suggest that the molecule can bind to DNA through intercalation or groove binding, potentially affecting DNA processes .

- Inhibition of Enzymes: Research has explored the ability of specific Troeger's base analogs to inhibit the enzyme thromboxane A2 (TxA2) synthase . TxA2 is a signaling molecule involved in blood clotting, and its inhibition could be beneficial in treating certain cardiovascular diseases .

Tröger's base is a bicyclic organic compound characterized by a unique structure that includes a methanodiazocine group situated between two aromatic rings. Its chemical formula is and it is typically represented as . This compound is notable for its rigidity and chirality, arising from the presence of two stereogenic nitrogen atoms that prevent nitrogen inversion, thus allowing it to exist in defined stereoisomeric forms (R,R) and (S,S) . The compound is generally a white solid and exhibits solubility in various organic solvents as well as strong acidic aqueous solutions due to its ability to be protonated .

Tröger's base and its analogs have shown significant biological activity. For instance, certain analogs have been identified as effective inhibitors of thromboxane A2 synthase, an enzyme involved in platelet aggregation and vascular function . The unique structural features of Tröger's base contribute to its potential use in medicinal chemistry, particularly in the development of therapeutics targeting specific biological pathways.

The synthesis of Tröger's base typically involves:

- Condensation Reactions: The primary method involves the condensation of an aromatic amine (such as p-toluidine) with a methylene source like formaldehyde or hexamethylenetetramine under acidic conditions .

- Alternative Synthesis Techniques: Recent studies have explored catalytic asymmetric synthesis methods, utilizing palladium catalysis to create stable analogs of Tröger's base with nitrogen stereocenters .

- Modification Approaches: Variations in synthesis have included functionalizing derivatives of aniline to introduce different substituents on the Tröger's base structure, enhancing its properties for specific applications .

Tröger's base serves multiple roles in various fields:

- Supramolecular Chemistry: Due to its rigid structure and unique cavity, it is employed as a molecular receptor for unfunctionalized molecules .

- Coordination Chemistry: It acts as a ligand or ligand precursor, facilitating complexation with metal ions .

- Materials Science: Chromophore-carrying analogs exhibit nonlinear optical properties and are used as molecular switches or liquid crystal dopants .

Studies have demonstrated that Tröger's base can form host-guest complexes with various molecules. Its cavity dimensions allow optimal interaction with certain dicarboxylic acids like suberic acid while showing less favorable interactions with shorter or longer chain acids . Such interactions are crucial for applications in drug delivery systems and molecular recognition.

Tröger's base has several analogs that share structural features but differ in their biological activities or chemical properties. Some notable compounds include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine | Analog of Tröger's base | Inhibitor of thromboxane A2 synthase |

| 2,8-Bis(3'-pyridylmethyl)-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine | Contains pyridine substituents | Enhanced biological activity against specific enzymes |

| Spirocyclic analogs of Tröger's base | Incorporates spirocyclic structures | Potentially different stereochemical properties |

These compounds highlight the versatility of the Tröger's base framework while showcasing its unique rigidity and chirality that distinguish it from other similar compounds.

Troeger's base, formally known as 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f] [1] [5]diazocine, exhibits a highly rigid molecular structure characterized by its distinctive V-shaped geometry [1] [2]. The compound possesses a tetracyclic framework with the molecular formula C₁₇H₁₈N₂ and a molecular weight of 250.34 grams per mole [3] [4]. The central structural feature consists of a bicyclic diazocine unit fused to two benzene rings that adopt a quasi-perpendicular orientation relative to each other [12] [14].

The conformational rigidity of Troeger's base arises primarily from the methylene bridge connecting the two nitrogen atoms in the diazocine ring system [1] [15]. This methano bridge effectively prevents pyramidal inversion of the nitrogen stereocenters, resulting in a configurationally stable chiral molecule with C₂ symmetry [12] [25]. X-ray crystallographic studies have revealed that the dihedral angle between the two aromatic rings typically ranges from 82° to 108°, depending on substitution patterns and crystal packing effects [20] [38].

Detailed structural analysis demonstrates that the nitrogen atoms occupy bridgehead positions within the rigid bicyclic framework, making them stereogenic centers that cannot undergo the typical rapid inversion observed in most tertiary amines [1] [25]. The geometric constraints imposed by the methylene bridge force the molecule to exist exclusively in either the R,R or S,S configuration, with the diastereomeric R,S arrangement being geometrically impossible due to excessive strain [15] [24].

Table 1: Molecular and Structural Properties of Troeger's Base

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₈N₂ | [3] [4] |

| Molecular Weight | 250.34 g/mol | [3] [4] |

| Melting Point | 133-136 °C | [21] [22] |

| Dihedral Angle (aromatic rings) | 82-108° | [20] [38] |

| Molecular Symmetry | C₂ symmetry | [12] [25] |

| Physical Form | White solid powder | [3] [21] |

| Crystal System | Polycrystalline | [18] |

The molecular geometry has been extensively characterized through computational studies and experimental techniques [5] [12]. Density functional theory calculations reveal that the ground state geometry maintains the characteristic V-shaped cleft with the two aromatic rings positioned at angles that create a hydrophobic cavity . The rigid structure results in zero rotatable bonds and a high topological polar surface area of 6.5 Ų, contributing to its unique recognition properties .

Electronic Configuration and Aromatic Interactions

The electronic configuration of Troeger's base is dominated by the interaction between the nitrogen lone pairs and the aromatic π-systems [9] [10]. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima around 275 nanometers, attributed to fully allowed π to π* electronic transitions within the aromatic framework [9] [37]. These electronic transitions exhibit minimal solvatochromic effects in the ground state, indicating limited intramolecular charge transfer character under normal conditions [37].

The nitrogen atoms in Troeger's base possess electron lone pairs that participate in orbital overlap with the antibonding orbital of the methylene carbon and the adjacent nitrogen atom [15]. This electronic arrangement contributes to the compound's basicity, with a predicted pKa value of 4.53 ± 0.20 in aqueous systems [21] [42]. The monoprotonated salt exhibits a pKa value of 3.2 in 50% aqueous alcohol, reflecting the compound's moderate basicity [15].

Fluorescence spectroscopy studies demonstrate that Troeger's base derivatives exhibit emission in the violet-blue region around 350 nanometers with decay times of approximately 1.5 nanoseconds [37] [34]. The photophysical behavior indicates intramolecular charge transfer character in the excited state, particularly evident in derivatives with electron-donating or electron-withdrawing substituents [16] [35]. Time-resolved fluorescence measurements reveal monoexponential decay kinetics with quantum yields that vary depending on the molecular environment and substituent effects [13] [27].

Table 2: Electronic and Spectroscopic Properties

| Property | Value | Measurement Conditions |

|---|---|---|

| UV-Vis Absorption Maximum | ~275 nm | Solution state |

| Fluorescence Emission | ~350 nm | Violet-blue region |

| Fluorescence Lifetime | ~1.5 ns | Room temperature |

| pKa (predicted) | 4.53 ± 0.20 | Aqueous systems |

| pKa (monoprotonated salt) | 3.2 | 50% aqueous alcohol |

The aromatic interactions within the Troeger's base framework involve π-π stacking between the benzene rings in different molecular orientations [38]. Crystal structure analysis reveals multiple dimeric packing patterns that take advantage of the complementary V-shaped topologies, with approximately 58% of known structures exhibiting characteristic pairwise relationships [38]. These intermolecular interactions contribute to the solid-state stability and influence the compound's physical properties.

Computational studies using density functional theory have elucidated the molecular orbital topologies and electronic transitions [5] [12]. The highest occupied molecular orbital and lowest unoccupied molecular orbital distributions show good separation, contributing to the compound's photophysical properties and potential applications in fluorescent materials [34] [36]. The electronic configuration also enables the formation of charge-transfer complexes with appropriate acceptor molecules [16].

Comparative Stability Under Acidic/Basic Conditions

The configurational stability of Troeger's base exhibits a strong dependence on the acidity of the surrounding medium [15] [23]. Under neutral and basic conditions, the compound maintains its chiral integrity due to the high energy barrier for nitrogen inversion, which has been measured at 112.8 ± 0.5 kilojoules per mole in the gas phase and 117.8 ± 0.5 kilojoules per mole in liquid phase environments [11] [23].

In weakly acidic conditions, Troeger's base undergoes racemization through a mechanism involving the formation of a methyleneiminium ion intermediate [15] [24]. This process occurs when one nitrogen atom becomes protonated while the other remains neutral, allowing the formation of a transient zwitterionic structure that enables configurational interconversion [15]. The racemization barrier under these conditions is approximately 101 kilojoules per mole, significantly lower than the inversion barriers observed under neutral conditions [23].

The racemization mechanism is effectively prevented under strongly acidic conditions where both nitrogen atoms become protonated simultaneously [15] [24]. Double protonation eliminates the possibility of methyleneiminium ion formation, as no free electron pairs remain available for intramolecular rearrangement [15]. This behavior explains why Troeger's base derivatives maintain their optical activity in concentrated acidic solutions while losing chirality in buffered acidic media [16] [17].

Table 3: Stability Parameters Under Different pH Conditions

| Condition | Barrier Energy (kJ/mol) | Stability | Mechanism |

|---|---|---|---|

| Gas Phase | 112.8 ± 0.5 | High | Direct inversion barrier |

| Liquid Phase | 117.8 ± 0.5 | High | Solvated inversion barrier |

| Weakly Acidic | ~101 | Moderate | Methyleneiminium formation |

| Strongly Acidic | >130 | High | Double protonation prevention |

| Basic Conditions | >112 | High | Prevented inversion |

Structural modifications can dramatically influence the stability profile under acidic conditions [23]. Bis-ortho-methyl substituted derivatives exhibit racemization barriers of 130.4 to 131.6 kilojoules per mole, representing a 30 kilojoule per mole increase compared to the parent compound [23]. This enhancement results from steric hindrance that destabilizes the methyleneiminium transition state, making these derivatives configurationally stable even in acidic media [23].

The influence of electronic effects on stability has been demonstrated through studies of para-substituted derivatives [23]. Para-methoxy-para-nitro substituted Troeger's base exhibits a racemization barrier of 96.3 kilojoules per mole, approximately 5 kilojoules per mole lower than the parent compound [23]. This reduction reflects the electron-withdrawing effect of the nitro group, which stabilizes the charged intermediate species and facilitates racemization [23].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant